molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

Vebicorvir

Numéro de catalogue B611651
Numéro CAS: 2090064-66-5
Poids moléculaire: 467.4372
Clé InChI: LBJVBJYMZKEREY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vebicorvir is an investigational core inhibitor that interferes with multiple aspects of Hepatitis B Virus (HBV) replication . It is being developed to treat chronic HBV . The results from the Vebicorvir trial have led to a rethinking of the approach to antiviral drugs .


Synthesis Analysis

Vebicorvir (VBR) is a novel inhibitor of the HBV core protein . It interferes with two additional steps in HBV replication compared to NrtIs . When added to NrtI, VBR led to a significantly deeper reduction in HBV DNA and pregenomic RNA than ETV alone .

Applications De Recherche Scientifique

  • A study titled "Race to find COVID-19 treatments accelerates" by Kupferschmidt and Cohen (2020) discusses the global effort to find treatments for COVID-19, including a major study by the World Health Organization to compare different treatment strategies (Kupferschmidt & Cohen, 2020).

  • Another study, "SARS CoV-2: Recent Reports on Antiviral Therapies Based on Lopinavir/Ritonavir, Darunavir/Umifenovir, Hydroxychloroquine, Remdesivir, Favipiravir and Other Drugs for the Treatment of the New Coronavirus," by Costanzo et al. (2020), provides updates on experimental drugs used in treating COVID-19, including lopinavir/ritonavir and remdesivir (Costanzo, De Giglio, & Roviello, 2020).

  • In "Whither or Wither Microbicides?" Grant et al. (2008) address the challenges in microbicides research for preventing HIV-1 sexual transmission and emphasize the need for new strategies (Grant et al., 2008).

  • Fauci's "HIV and AIDS: 20 years of science" (2003) reviews the significant scientific achievements in HIV research over the past two decades, including the development of antiretroviral drugs (Fauci, 2003).

  • The paper "Importance of Prospective Studies in Pregnant and Breastfeeding Women Living With Human Immunodeficiency Virus" by Colbers et al. (2019) discusses the risks associated with the use of antiretroviral drugs during pregnancy (Colbers et al., 2019).

Safety And Hazards

Vebicorvir has demonstrated safety and antiviral activity over 24 weeks in two phase IIa studies in patients with chronic HBV infection . It was generally safe and well tolerated .

Propriétés

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vebicorvir

CAS RN

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
113
Citations
MF Yuen, K Agarwal, X Ma, TT Nguyen, ER Schiff… - Journal of …, 2022 - Elsevier
… of the investigational core inhibitor, vebicorvir (VBR), in virologically- suppressed patients on NrtIs. … In this study, vebicorvir added to existing therapy reduced HBV replication to a greater …
Number of citations: 19 www.sciencedirect.com
MS Sulkowski, K Agarwal, X Ma, TT Nguyen… - Journal of …, 2022 - Elsevier
Background & Aims Nucleos(t)ide reverse transcriptase inhibitors do not completely suppress HBV DNA in chronic HBV infection (cHBV). Vebicorvir (VBR) is an investigational core …
Number of citations: 21 www.sciencedirect.com
E Gane, M Sulkowski, X Ma, T Nguyen… - J …, 2021 - investor.assemblybio.com
… fully active against NrtI-resistant HBV • Orally administered as 300 mg once daily without regard to food • No drug interaction with NrtIs and a favorable clinical safety profile9 • Vebicorvir …
Number of citations: 21 investor.assemblybio.com
K Zomorodi, G Wang, SJ Knox, J Ma… - Journal of …, 2022 - postersessiononline.eu
Conclusions • Based on the Phase 1 study, VBR is a weak inhibitor of CYP2C9, is not an inhibitor of CYP2C19, 2D6, or 2C8, and is not an inhibitor/inducer of CYP3A4 or 2B6• Results …
Number of citations: 0 www.postersessiononline.eu
MF Yuen, S Locarnini, PA Revill, R Yan… - J …, 2021 - investor.assemblybio.com
• Chronic hepatitis B virus infection (cHBV) is a major cause of morbidity and mortality worldwide• Long-term oral treatment with nucleos (t) ide reverse transcriptase inhibitors (NrtIs) is …
Number of citations: 1 investor.assemblybio.com
J George, D Stefanova-Petrova, K Antonov… - Hepatology, 2022 - arbutusbio.com
… – Worldwide, an estimated 296 million people have cHBV, with ~820,000 deaths each year due to liver cirrhosis and hepatocellular carcinoma1–4 • Vebicorvir (VBR), a first-generation …
Number of citations: 5 www.arbutusbio.com
LY Mak, RWH Hui, WK Seto, MF Yuen - Clinics in Liver Disease, 2023 - liver.theclinics.com
Chronic hepatitis B (CHB) infection affects 262 million of the global population and accounts for significant liver-related complications including liver failure, cirrhosis, hepatocellular …
Number of citations: 3 www.liver.theclinics.com
MS Sulkowski, SK Fung, XL Ma, TT Nguyen… - J …, 2022 - investor.assemblybio.com
… • A goal of nucleos(t)ide reverse transcriptase inhibitor (NrtI) therapy for cHBV is suppression of HBV DNA below the lower limit of quantification (LLOQ) for available assays – NrtIs are well …
Number of citations: 1 investor.assemblybio.com
L Li, PA Revill, R Yan, C Chan, H Tian… - Presented at the …, 2022 - postersessiononline.eu
… a novel class of hepatitis B virus (HBV) direct-acting antivirals, with multiple mechanisms of action and the potential to increase both on-treatment responses and cure rates • Vebicorvir (…
Number of citations: 2 www.postersessiononline.eu
X Liang, J Hou, Y Guan, Z Zhang, Q Xie… - Journal of …, 2023 - postersessiononline.eu
Conclusions • Overall, the addition of Peg-IFNα to VBR+ ETV did not result in significantly greater declines in HBV parameters compared with the dual-agent control arms • Adding Peg-…
Number of citations: 0 www.postersessiononline.eu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.